2-(2-Amino-4-pyridyl)-2-propanol
Description
Contextualization within Pyridine (B92270) and Amino Alcohol Chemistry
2-(2-Amino-4-pyridyl)-2-propanol belongs to the pyridine and amino alcohol families of chemical compounds. Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a fundamental scaffold in medicinal chemistry and materials science. researchgate.netmdpi.com The presence of the nitrogen atom imparts unique electronic properties and allows for diverse functionalization. researchgate.net Amino alcohols, characterized by the presence of both an amine and an alcohol functional group, are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. acs.org The combination of these two key structural motifs in this compound results in a molecule with a distinct set of properties and potential applications. The amino group can act as a hydrogen bond donor and a nucleophile, while the tertiary alcohol can also participate in hydrogen bonding and serve as a chiral center if appropriately modified. The pyridine ring itself can engage in various interactions, including metal coordination. researchgate.netrsc.org
Historical Perspective of Chemical Investigations
Identification of Key Research Gaps and Future Trajectories
Despite its interesting structure, comprehensive studies on the specific properties and applications of this compound appear to be limited. A significant research gap exists in the full characterization of its chemical and physical properties. While some basic data is available, more in-depth studies on its reactivity, conformational analysis, and spectroscopic properties would be highly beneficial.
Future research trajectories for this compound are promising and could focus on several key areas:
Medicinal Chemistry: Given the prevalence of pyridine and amino alcohol moieties in drug molecules, this compound represents a valuable scaffold for the design and synthesis of new therapeutic agents. tandfonline.comtandfonline.com Its potential as an inhibitor for various enzymes, such as nitric oxide synthases or histone demethylases, warrants further investigation. nih.govtandfonline.com
Catalysis: The presence of both a nitrogen atom in the pyridine ring and an amino group makes this compound a potential ligand for transition metal catalysis. rsc.orgacs.orgacs.org Exploring its coordination chemistry with various metals could lead to the development of novel catalysts for a range of organic transformations.
Materials Science: The ability of the molecule to participate in hydrogen bonding and coordinate with metal ions suggests its potential use as a building block for the construction of supramolecular assemblies and coordination polymers with interesting structural and functional properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopyridin-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUDKROAZXOJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches
Retrosynthetic Analysis and Precursor Design
Retrosynthetic analysis provides a logical framework for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(2-amino-4-pyridyl)-2-propanol, the primary disconnection points are the C-C bond between the pyridine (B92270) ring and the propan-2-ol moiety, and the C-N bond of the amino group.
A key retrosynthetic approach identifies 2-amino-4-halopyridine and acetone (B3395972) as primary precursors. The carbon-carbon bond formation can be envisioned through a Grignard-type reaction or related organometallic addition. Another strategy involves the functionalization of a pre-existing pyridine ring. For instance, starting with a 4-substituted pyridine, the amino group can be introduced at the 2-position.
A plausible retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound
This simplified diagram illustrates a possible disconnection approach.
This analysis suggests that key precursors would include a suitably substituted pyridine ring, such as 2-amino-4-bromopyridine (B18318) or 2-amino-4-chloropyridine, and a source for the propan-2-ol group, like acetone or an equivalent reagent.
Classical and Modern Synthetic Routes
The synthesis of this compound can be achieved through various routes, ranging from traditional multi-step sequences to more streamlined one-pot protocols.
Multi-Step Synthetic Sequences
Multi-step syntheses offer a high degree of control over each transformation, often leading to high purity of the final product. A common multi-step approach involves the following general sequence:
Halogenation of a Pyridine Derivative: Starting with a commercially available aminopyridine, a halogen atom is introduced at the 4-position.
Grignard Reagent Formation and Addition: The resulting 2-amino-4-halopyridine is then converted to a Grignard reagent, which subsequently reacts with acetone to form the tertiary alcohol.
Protection and Deprotection: The amino group may require protection during the Grignard reaction to prevent side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions. google.com
An alternative multi-step synthesis might involve the reaction of a 4-lithiated pyridine derivative with acetone.
One-Pot Reaction Protocols
One-pot reactions are increasingly favored due to their efficiency, reduced waste generation, and operational simplicity. oaepublish.comacs.orgrsc.orgnih.gov For the synthesis of this compound, a one-pot approach could involve the in situ generation of an organometallic reagent from a halopyridine, followed by the immediate addition of acetone. This circumvents the need for isolation and purification of the intermediate organometallic species, which can often be unstable.
For instance, a one-pot synthesis could be designed where a 2-amino-4-halopyridine is treated with a strong base like n-butyllithium at low temperatures to facilitate a halogen-metal exchange, followed by the addition of acetone to the reaction mixture.
Optimization of Reaction Conditions and Efficiency
The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent and catalyst is crucial for an efficient process.
Solvent Effects on Yield and Selectivity
The polarity of the solvent can also play a critical role. acs.org For nucleophilic substitution reactions on the pyridine ring, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may enhance the reaction rate. wikipedia.org Studies on the solubility of similar compounds like 2-aminopyridine (B139424) have shown that solubility is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and DMF, and decreases in less polar solvents. acs.org This suggests that for reactions involving 2-aminopyridine derivatives, the choice of solvent can be critical for achieving optimal concentrations and reaction kinetics.
Table 1: Solvent Properties and Their Potential Impact on Synthesis
| Solvent | Polarity | Boiling Point (°C) | Potential Application in Synthesis |
| Diethyl Ether | Low | 34.6 | Grignard reagent formation and reaction |
| Tetrahydrofuran (THF) | Moderate | 66 | Grignard reagent formation and reaction |
| N,N-Dimethylformamide (DMF) | High | 153 | Nucleophilic substitution reactions |
| Acetonitrile | High | 82 | Can be used in various steps, but may react with strong organometallics |
| Toluene | Low | 111 | Can be used for reactions at higher temperatures |
Catalyst Selection and Reaction Kinetics
Catalysts can play a pivotal role in accelerating reaction rates and improving selectivity. In the synthesis of pyridine derivatives, various catalysts are employed depending on the specific transformation. For cross-coupling reactions to form the C-C bond, palladium catalysts are often utilized. For instance, in a Suzuki or Stille coupling, a palladium catalyst would facilitate the reaction between a boronic acid or an organotin compound derived from the pyridine ring and a suitable coupling partner.
For reactions involving the introduction of the amino group, copper-catalyzed amination reactions (Buchwald-Hartwig amination) are a powerful tool. The choice of ligand for the metal catalyst is also critical and can influence the efficiency and selectivity of the reaction.
The reaction temperature is another key parameter affecting kinetics. Lower temperatures (e.g., 0-5 °C) are often employed during halogenation or the formation of organometallic intermediates to minimize side reactions. Conversely, some coupling reactions may require elevated temperatures to proceed at a reasonable rate. google.com
Table 2: Potential Catalysts and Their Roles
| Catalyst Type | Specific Example | Reaction Type |
| Palladium Catalyst | Pd(PPh₃)₄ | Cross-coupling (e.g., Suzuki, Stille) |
| Copper Catalyst | CuI | Amination (e.g., Buchwald-Hartwig) |
| Lewis Acid | AlCl₃ | Friedel-Crafts type reactions |
| Brønsted Acid | H₂SO₄ | Catalyzing addition or elimination reactions |
Stereoselective Synthesis and Chiral Resolution of this compound
The synthesis of single-enantiomer chiral compounds is of paramount importance in medicinal chemistry and pharmacology, as different enantiomers of a molecule can exhibit distinct biological activities. For this compound, which contains a single stereocenter at the tertiary alcohol carbon, obtaining enantiomerically pure forms requires either direct asymmetric synthesis or resolution of a racemic mixture.
Enantioselective Approaches
Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule from a prochiral precursor. While specific enantioselective methods for this compound are not extensively documented in publicly available literature, several established strategies for the asymmetric synthesis of tertiary alcohols could be hypothetically applied.
One plausible approach involves the asymmetric addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to the corresponding prochiral ketone, 2-amino-4-acetylpyridine. This reaction would necessitate the use of a chiral catalyst or ligand to induce facial selectivity in the nucleophilic attack on the carbonyl group.
A notable strategy for the synthesis of highly enantioenriched α-heterocyclic tertiary alcohols is the lithiation-borylation methodology. acs.orgbris.ac.ukbris.ac.uk This method involves the reaction of a configurationally stable lithiated carbamate (B1207046) with a heterocyclic pinacol (B44631) boronic ester, followed by oxidation to yield the tertiary alcohol. acs.orgbris.ac.uk While this has been demonstrated for various pyridyl derivatives, its direct application to this compound would depend on the successful preparation of the corresponding 4-pyridyl boronic ester.
Another potential route is the catalytic asymmetric alkylation of pyridyl-ynones with dialkylzinc reagents, which has been shown to produce tertiary propargylic alcohols with high enantioselectivity. dissertation.com Adaptation of this method would require the synthesis of a suitable ynone precursor derived from the 2-aminopyridine scaffold.
The following table illustrates the potential outcomes of a hypothetical asymmetric methylation of 2-amino-4-acetylpyridine using different chiral catalytic systems, based on results for analogous substrates.
| Catalyst/Ligand System | Organometallic Reagent | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) (Hypothetical) | Reference for Analogy |
|---|---|---|---|---|---|
| Chiral Amino Alcohol | Me₂Zn | Toluene | 0 | Up to 95% | acs.org |
| (R,R)-DIOP/Ti(O-iPr)₄ | MeMgBr | Et₂O | -78 | ~80% | acs.org |
| Chiral Diamine/Li | MeLi | Toluene/Hexane | -78 | ~90% | acs.org |
Chiral Resolution
Chiral resolution is a common technique to separate enantiomers from a racemic mixture. For this compound, this would involve the synthesis of the racemic compound, likely through the Grignard reaction of 4-bromo-2-aminopyridine with acetone or the addition of methylmagnesium bromide to 2-amino-4-acetylpyridine without a chiral influence, followed by a resolution step.
Enzymatic Kinetic Resolution:
One of the most effective methods for resolving alcohols is enzymatic kinetic resolution. researchgate.netresearchgate.netacs.orgacs.org This technique utilizes lipases or other enzymes to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. For instance, Candida antarctica lipase (B570770) B (CAL-B) is widely used for the asymmetric acetylation of secondary pyridyl alcohols with high enantioselectivity. acs.org While the efficiency of enzymatic resolution can be lower for sterically hindered tertiary alcohols, it remains a viable strategy. acs.orgsioc-journal.cn
The following table presents hypothetical data for the enzymatic kinetic resolution of racemic this compound.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee of Unreacted Alcohol (%) (Hypothetical) | ee of Acylated Alcohol (%) (Hypothetical) | Reference for Analogy |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Diisopropyl Ether | ~50 | >99 (S)-enantiomer | >99 (R)-enantiomer | acs.org |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | tert-Butyl Methyl Ether | ~50 | 98 (S)-enantiomer | 97 (R)-enantiomer | acs.org |
Diastereomeric Salt Formation:
Given the presence of a basic amino group on the pyridine ring, another classical resolution method is the formation of diastereomeric salts. This involves reacting the racemic base with a chiral acid resolving agent to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. Common chiral acids used for this purpose include tartaric acid, mandelic acid, and camphorsulfonic acid. google.com The success of this method is highly dependent on the crystallization properties of the diastereomeric salts.
Since this compound possesses a single stereocenter, it exists as a pair of enantiomers and not diastereomers. Therefore, diastereoselective control is not applicable to the synthesis of the compound itself but would be relevant in reactions involving the chiral alcohol with other chiral molecules to form diastereomeric products.
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallographic Investigations
There is no publicly available data on the X-ray crystallographic analysis of 2-(2-Amino-4-pyridyl)-2-propanol. Therefore, information regarding its solid-state molecular conformation and intermolecular interactions remains uncharacterized.
Detailed information on bond lengths, bond angles, and torsional angles, which would define the solid-state conformation of this compound, is not available.
Without crystallographic data, it is not possible to describe the hydrogen bonding networks, π-stacking interactions, or other non-covalent forces that would govern the crystal packing of this compound.
Solution-State Conformation and Dynamics
Specific studies employing advanced NMR techniques to determine the solution-state conformation and dynamic behavior of this compound have not been found in the scientific literature.
While standard NMR spectra might exist for routine characterization, detailed studies using advanced methods for conformational analysis are not publicly documented.
There are no published NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) data that would provide information on the through-space proximity of protons and thus elucidate the preferred solution-state conformation of this compound.
Information from variable temperature NMR studies, which would offer insights into conformational dynamics and the energetics of rotational barriers, is not available for this compound.
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the absolute configuration and conformational preferences of chiral molecules in solution. chemistrywithatwist.comdtu.dkresearchgate.net For a chiral molecule like this compound, which possesses a stereogenic center at the carbinol carbon, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can provide invaluable structural insights. chemistrywithatwist.comresearchgate.net
As of the current literature, specific experimental ECD and VCD data for this compound are not publicly available. Therefore, the following sections will discuss the theoretical principles and expected spectroscopic features based on the analysis of structurally analogous compounds, including chiral aryl alcohols and aminopyridine derivatives. This comparative approach allows for a predictive understanding of the molecule's chiroptical properties.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. mdpi.com The resulting spectrum, a plot of this differential absorption (Δε) versus wavelength, is characterized by positive or negative bands known as Cotton effects. The sign and intensity of these effects are directly related to the absolute configuration and the conformation of the molecule, particularly the spatial arrangement of its chromophores. chemistrywithatwist.commdpi.com
In this compound, the primary chromophore is the 2-aminopyridine (B139424) ring system. The π → π* and n → π* electronic transitions within this aromatic heterocycle are expected to be ECD active. The precise energy and intensity of the Cotton effects are highly dependent on the molecule's conformation, specifically the rotational orientation (dihedral angle) of the 2-propanol substituent relative to the plane of the pyridine (B92270) ring. mdpi.com Studies on other 1,1-diarylcarbinols have demonstrated that even minor structural changes, such as the addition of a single methyl group, can drastically alter the conformational equilibrium and lead to inverted ECD spectra for the same absolute configuration. mdpi.com
For axially chiral aminopyridine derivatives, distinct positive and negative Cotton effects are observed between 210 and 310 nm. researchgate.net By analogy, the ECD spectrum of an enantiomer of this compound is predicted to exhibit characteristic Cotton effects in this region, arising from the electronic transitions of the aminopyridine chromophore perturbed by the chiral environment of the stereogenic center. The determination of the absolute configuration would require a comparison between the experimental spectrum and spectra predicted by time-dependent density functional theory (TD-DFT) calculations for the molecule's stable conformers. researchgate.net
Table 1: Illustrative ECD Data for Structurally Related Chromophores
This table presents typical ECD data for chiral compounds containing aromatic chromophores analogous to the 2-aminopyridine moiety. The specific signs and wavelengths are illustrative and highlight the types of signals expected.
| Compound Class | Chromophore | Typical Wavelength Range (nm) | Associated Transition | Sign of Cotton Effect (Illustrative) |
| Axially Chiral Aminopyridines researchgate.net | Aminopyridine | 210 - 310 | π → π | Bisignate (e.g., +/- or -/+) |
| Chiral Flavanones beilstein-journals.org | Flavanone | ~330 | n → π | Negative for (2R) configuration |
| Chiral Flavanones beilstein-journals.org | Flavanone | ~290 | π → π | Positive for (2R) configuration |
| Chiral 1,1-Diarylcarbinols mdpi.com | Phenyl | 210 - 300 | π → π (1La, 1Lb) | Highly conformation-dependent |
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light for molecular vibrations. researchgate.net VCD spectra provide detailed information about the absolute configuration and conformation of chiral molecules in solution. researchgate.netunige.ch Since VCD spectra exhibit numerous, well-resolved bands across the mid-infrared region, they offer a rich source of stereochemical information, even for molecules lacking strong UV-Vis chromophores. researchgate.net
The VCD spectrum of this compound would be sensitive to the chirality of the entire molecular framework. Specific vibrational modes are expected to yield characteristic VCD signals. These include the O-H and C-H stretching and bending modes of the chiral 2-propanol moiety, as well as vibrations associated with the pyridine ring.
For this compound, intramolecular interactions, such as potential hydrogen bonding between the propanol's hydroxyl group and the pyridine nitrogen, would significantly restrict conformational freedom and lead to a more defined and interpretable VCD spectrum. The analysis of such a spectrum, in conjunction with DFT calculations, would allow for an unambiguous assignment of the absolute configuration. unige.ch
Table 2: Experimental VCD and IR Bands for Chiral Aminopropanol Isomers
Data adapted from a comparative study of (S)-1-amino-2-propanol and (S)-2-amino-1-propanol, demonstrating the sensitivity of VCD to isomeric structure. cas.cz
| Isomer | Spectral Region (cm⁻¹) | Dominant Vibrational Mode | VCD Signal | IR Absorption |
| (S)-1-amino-2-propanol | ~1600 | NH₂ Scissoring | Small Positive | Moderate |
| (S)-2-amino-1-propanol | ~1600 | NH₂ Scissoring | Negative | Moderate |
| (S)-1-amino-2-propanol | ~1050 | C-O Stretching | Complex | Strong |
| (S)-2-amino-1-propanol | ~1050 | C-O Stretching | Complex | Very Strong |
Theoretical and Computational Chemistry Studies
Prediction of Spectroscopic Parameters
Theoretical NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method, is a standard practice in modern chemistry. nih.gov This technique allows for the assignment of experimental NMR signals and can help in the structural elucidation of new compounds.
Data Table: Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts
No published data for the theoretical NMR chemical shifts of 2-(2-Amino-4-pyridyl)-2-propanol could be located. Therefore, a comparison with experimental data is not possible at this time.
Vibrational Frequencies and Intensities
Computational methods, particularly DFT, are also employed to calculate the vibrational frequencies and intensities of molecules. nih.gov These theoretical predictions are instrumental in the interpretation of experimental infrared (IR) and Raman spectra, allowing for a detailed understanding of the molecule's vibrational modes.
Data Table: Calculated Vibrational Frequencies and Intensities
Specific studies detailing the calculated vibrational frequencies and intensities for this compound are not available in the reviewed literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and geometries of reactants, transition states, and products. For this compound, such studies could explore its synthesis, degradation, or its interactions with biological targets.
Transition State Analysis
The identification and characterization of transition states are fundamental to understanding reaction kinetics. Computational methods allow for the calculation of the geometry and energy of these high-energy structures, which are often difficult to study experimentally. This analysis provides crucial information about the activation energy of a reaction. Despite the utility of these methods, no specific transition state analyses for reactions involving this compound have been reported.
Reaction Coordinate Mapping
Reaction coordinate mapping, often visualized as a potential energy surface, illustrates the energetic pathway of a reaction from reactants to products. This mapping helps to identify intermediates and transition states, providing a comprehensive picture of the reaction mechanism. There are currently no published studies that map the reaction coordinates for any reactions involving this compound.
Chemical Reactivity and Functionalization
Reactions of the Pyridine (B92270) Ring
The pyridine ring in 2-(2-Amino-4-pyridyl)-2-propanol possesses a dual nature. The ring nitrogen atom makes the system electron-deficient and generally resistant to electrophilic attack compared to benzene. However, the presence of the powerful electron-donating amino group at the C-2 position significantly activates the ring towards substitution.
The 2-amino group is a strong activating group and directs incoming electrophiles to the positions ortho and para to itself (C-3 and C-5). The alkyl substituent at C-4 is a weak activator, also providing ortho- and para-direction (to C-3 and C-5). Therefore, electrophilic substitution is strongly favored at the C-3 and C-5 positions.
Studies on the nitration of 2-aminopyridine (B139424) show that the reaction yields primarily 5-nitro-2-aminopyridine, with 3-nitro-2-aminopyridine as a byproduct. sapub.org This preference for the 5-position is attributed to "electric hindrance," where repulsion between the positive charge on the incoming electrophile and the protonated ring nitrogen (under acidic conditions) disfavors attack at the closer C-3 position. sapub.org Similarly, the bromination of 5-substituted 2-aminopyridines occurs on the pyridine ring, with the reaction proceeding through the free base form of the molecule. rsc.org For this compound, electrophilic attack is thus expected to predominantly yield the C-5 substituted product.
For targeted substitution, directed ortho-metalation can be employed. This involves protecting the amino group, for instance as a pivaloylamide, which then directs lithiation to the adjacent C-3 position, allowing for subsequent reaction with an electrophile. acs.org
Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is challenging, as it would require the displacement of a hydride ion or the amino group, neither of which is a good leaving group. While reactions like the Chichibabin amination can displace a hydride on an unsubstituted pyridine, such reactions are not typical for an already aminated pyridine. wikipedia.org
Displacement of the amino group is possible but requires its conversion into a more effective leaving group. A modern approach involves the activation of the amino group with a reagent like Pyry-BF₄, which primes the C-N bond for nucleophilic attack. researchgate.net This strategy has been used in ruthenium-catalyzed SNAr reactions to displace the amino group of 2-aminopyridines with other amines. researchgate.net Alternatively, the amino group could be converted to a diazonium salt, a classic strategy for introducing a variety of nucleophiles, though this can be complicated by the presence of other reactive sites.
Transformations of the Amino and Hydroxyl Groups
The exocyclic amino group and the tertiary hydroxyl group are primary sites for functionalization, allowing for the extension of the molecular framework and modulation of its physicochemical properties.
The primary amino group at the C-2 position is a potent nucleophile and readily undergoes reactions typical of primary amines.
Alkylation: N-alkylation occurs selectively at the exocyclic amino group rather than the ring nitrogen. researchgate.net Various methods have been developed for this transformation on 2-aminopyridine systems. A metal-free approach utilizes 1,2-diketones as alkylating agents in the presence of a BF₃·OEt₂ catalyst. acs.orgbohrium.com Another strategy employs alcohols as alkylating agents through a palladium-catalyzed "borrowing hydrogen" mechanism. researchgate.net
| Alkylating Agent | Catalyst/Reagent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1,2-Diketones (e.g., Benzil) | BF₃·OEt₂ | Aerobic, sealed tube | Good to excellent yields of N-alkylated products. | acs.org |
| Benzyl Alcohols | DPA-Pd@g-C₃N₄ composite | Borrowing hydrogen strategy | Efficient and selective N-monoalkylation. | researchgate.net |
| Tropylium Perchlorate | None (Direct reaction) | Not specified | N-(cyclohepta-2,4,6-trien-1-yl)pyridin-2-amine formed. | researchgate.net |
Acylation: The amino group is readily acylated by acid chlorides or anhydrides to form the corresponding amides. ccsenet.orgresearchgate.net Kinetic studies show that for 2-aminopyridine, acylation with acetic anhydride (B1165640) proceeds via direct nucleophilic attack of the amino group. publish.csiro.au Depending on the reaction conditions, N,N-diacylation can sometimes occur as an undesired side reaction. The use of a weak base like pyridine tends to favor the formation of the desired mono-amide, whereas stronger bases like triethylamine (B128534) can promote the formation of the diacyl product. semanticscholar.org
| Acylating Agent | Base/Conditions | Key Finding | Reference |
|---|---|---|---|
| Acid Chlorides | Not specified | Synthesis of various amide derivatives. | ccsenet.org |
| Endic Anhydride | Chemoselective | Forms the corresponding amido acid. | researchgate.net |
| Benzoyl Chloride | Pyridine (weak base) | Clean formation of N-monoacyl derivative. | semanticscholar.org |
| Benzoyl Chloride | Triethylamine (strong base) | Formation of N,N-diacyl product observed. | semanticscholar.org |
The tertiary alcohol (propan-2-ol) moiety is sterically hindered and its reactivity is consequently limited compared to primary or secondary alcohols.
Oxidation: Tertiary alcohols are resistant to oxidation by common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), sodium dichromate (Na₂Cr₂O₇), or those used in Swern or Parikh-Doering oxidations. libretexts.orgwikipedia.org These reagents typically require an adjacent C-H bond for the reaction to proceed, which is absent in a tertiary alcohol. Therefore, the hydroxyl group of this compound is expected to remain unreactive under typical alcohol oxidation conditions, a feature that can be exploited for selective modification of other parts of the molecule.
Esterification: The formation of an ester from the tertiary alcohol is possible but challenging due to steric hindrance. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is generally inefficient for tertiary alcohols. masterorganicchemistry.commdpi.com More effective methods would involve the use of more reactive acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine. Alternatively, modern coupling reagents can facilitate the reaction. For example, the Mukaiyama reagent (a 2-halopyridinium salt) is known to promote the esterification of sterically hindered substrates. rug.nl
Etherification: Synthesis of an ether from the tertiary alcohol, for example via the Williamson ether synthesis, is also difficult. The reaction requires the formation of a tertiary alkoxide, which is a strong base. When this alkoxide is reacted with a primary or secondary alkyl halide, a competing E2 elimination reaction often dominates over the desired SN2 substitution, leading to the formation of an alkene from the alkyl halide.
Intermolecular and Intramolecular Cyclization Reactions
The bifunctional nature of this compound, with its proximate amino and hydroxyl groups, makes it an ideal substrate for cyclization reactions to form new heterocyclic rings.
Intramolecular Cyclization: The 2-amino group and the side-chain hydroxyl group are positioned to potentially form a six-membered ring. Reaction with a suitable bifunctional electrophile, such as phosgene, diphosgene, or a carbonyldiimidazole, could lead to an intramolecular cyclization to form a 1,3-oxazin-2-one derivative. While no specific examples for this molecule are reported, the general principle is well-established in heterocyclic synthesis. The formation of a pseudo-ring via an intramolecular hydrogen bond between the pyridine nitrogen and the 4-amino group has been shown to influence the conformation and reactivity of similar structures. nih.gov
Intermolecular Cyclization: The 2-aminopyridine moiety is a common building block in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net These reactions typically involve an initial reaction at the exocyclic amino group followed by a cyclization involving the endocyclic pyridine nitrogen. For example, 2-aminopyridines can react with α-haloketones in the classic Chichibabin-type synthesis of imidazo[1,2-a]pyridines. The presence of the hydroxyl group in this compound offers an additional handle for further functionalization after such cyclizations are performed.
Metal Coordination Chemistry and Ligand Properties
The potential for this compound to act as a chelating ligand stems from the presence of multiple donor atoms within its structure. The key functional groups that could participate in metal coordination are the amino group (-NH2), the pyridyl nitrogen atom, and the hydroxyl group (-OH) of the propanol (B110389) moiety. This combination of a soft nitrogen donor (amino group), a borderline nitrogen donor (pyridyl ring), and a hard oxygen donor (hydroxyl group) suggests that it could exhibit versatile coordination behavior with a range of transition metals.
In theory, this compound could act as a bidentate or tridentate ligand. For instance, it could chelate to a metal center through the amino nitrogen and the pyridyl nitrogen, forming a stable five-membered ring. Alternatively, coordination could involve the pyridyl nitrogen and the hydroxyl oxygen, or all three donor atoms could potentially bind to a single metal ion, particularly with metals that favor higher coordination numbers. The steric bulk of the dimethyl group on the propanol backbone would also play a significant role in the geometry of any potential metal complexes.
Chelation Behavior with Transition Metals
There is no available experimental data to describe the specific chelation behavior of this compound with any transition metals. To understand its potential, one might draw parallels with structurally similar ligands. For example, amino-pyridine derivatives are well-known to form stable complexes with a variety of transition metals such as copper(II), nickel(II), zinc(II), and cobalt(II). Similarly, amino alcohols are known to act as bidentate ligands, coordinating through the nitrogen and oxygen atoms. The interplay of these functionalities in this compound remains a subject for future research.
Formation of Coordination Complexes
As no studies on the formation of coordination complexes with this compound have been published, details regarding reaction conditions, stoichiometry, and the structural and spectroscopic properties of any resulting complexes are not available. The synthesis of such complexes would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization would typically involve techniques such as X-ray crystallography to determine the solid-state structure, as well as spectroscopic methods like FT-IR, UV-Vis, and NMR to probe the coordination environment in both solid and solution states.
Due to the lack of specific research on this compound, no data tables can be generated.
Role in Advanced Organic Synthesis and Material Science Precursors
Building Block for Complex Heterocyclic Systems
The 2-aminopyridine (B139424) scaffold is a well-established motif in the synthesis of complex heterocyclic compounds. The presence of the amino group allows for cyclization reactions with various electrophiles, leading to the formation of fused ring systems.
While direct, documented syntheses of polycyclic aromatic compounds (PAHs) using 2-(2-Amino-4-pyridyl)-2-propanol are not prevalent in current literature, the inherent reactivity of the 2-aminopyridine moiety makes it a plausible starting material for such transformations. Established methods, such as the Skraup or Doebner-von Miller reactions, which are used to synthesize quinolines, could potentially be adapted. In a hypothetical scenario, the amino group of this compound could react with α,β-unsaturated carbonyl compounds, followed by an acid-catalyzed cyclization and subsequent aromatization to yield a complex polycyclic system incorporating the pyridine (B92270) ring. The tertiary alcohol group might, however, be eliminated under the harsh acidic and oxidative conditions typical of these reactions.
The construction of fused-ring systems is a more direct and well-precedented application for 2-aminopyridine derivatives. This compound is a suitable precursor for synthesizing fused nitrogen-containing heterocycles like imidazopyridines or triazolopyridines, which are significant scaffolds in medicinal chemistry. For instance, the reaction of the amino group with α-haloketones followed by intramolecular cyclization (the Tschitschibabin reaction for imidazopyridine synthesis) could yield a fused bicyclic system. The tertiary alcohol at the 4-position would remain as a functional handle for further synthetic modifications.
Table 1: Potential Reactions for Fused-Ring Synthesis
| Reaction Type | Reactant Partner | Potential Fused Product |
| Imidazopyridine Synthesis | α-Haloketone | Substituted Imidazo[1,2-a]pyridine |
| Triazolopyridine Synthesis | Nitrous Acid, then Azide | Substituted Triazolo[1,5-a]pyridine |
| Pyrimidopyridine Synthesis | β-Dicarbonyl Compound | Substituted Pyrido[1,2-a]pyrimidine |
Precursor for Advanced Organic Materials
The combination of a hydrogen-bond-donating amino group, a hydrogen-bond-accepting hydroxyl group, and a coordinating pyridine ring makes this compound an interesting candidate for the development of advanced organic materials.
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows it to act as a monomer in step-growth polymerization. It could potentially undergo polycondensation reactions with diacyl chlorides, diisocyanates, or dicarboxylic acids to form polyamides, polyurethanes, or polyesters, respectively. The resulting polymers would feature pyridine rings as part of the polymer backbone, which could impart unique properties such as thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions. The bulky 2-hydroxypropyl group would likely influence the polymer's morphology and solubility by disrupting chain packing.
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to build large, well-ordered structures. The functional groups on this compound are ideally suited for this purpose. The amino and hydroxyl groups can form robust hydrogen bonds, while the pyridine nitrogen atom is a classic Lewis basic site for coordination to metal centers. This allows the molecule to act as a "linker" or "node" in the construction of metal-organic frameworks (MOFs) or hydrogen-bonded networks. The specific geometry of the molecule would direct the formation of predictable and potentially porous three-dimensional structures.
Applications as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
For this compound to be used as a chiral auxiliary or ligand in asymmetric catalysis, it would first need to be resolved into its individual enantiomers, as the tertiary carbinol center is a stereocenter. Assuming the racemic mixture can be separated, each enantiomer could serve as a chiral ligand for transition metals. The pyridine nitrogen and the amino group (or a derivative thereof) could chelate to a metal center, creating a chiral environment. This chiral metal complex could then be used to catalyze a variety of asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions, with the goal of producing one enantiomer of the product in excess. The proximity of the chiral tertiary alcohol to the coordinating nitrogen atom could influence the steric environment around the metal, which is crucial for achieving high levels of enantioselectivity. However, there is currently a lack of specific research demonstrating this application for this particular molecule.
Ligand Design and Synthesis
The efficacy of a metal-catalyzed reaction often hinges on the design of the ligand coordinated to the metal center. The structural architecture of this compound offers multiple points of coordination, making it a highly promising scaffold for new ligand development.
The molecule possesses three potential donor sites: the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen atom of the alcohol. This arrangement allows it to function as a potential tridentate N,N,O-ligand, capable of forming stable five- and six-membered chelate rings with a transition metal. This polydentate character is a desirable feature in catalysis, as it imparts stability to the resulting metal complex. nih.gov
A key feature of pyridinyl alcohol ligands is their ability to interact with transition metals through both covalent bonds (via the deprotonated oxygen) and hemilabile coordinate bonds (via the nitrogen atom). nih.gov The hemilabile nature of the pyridine-metal bond can be particularly advantageous in catalysis, as it allows for the temporary dissociation of the pyridine nitrogen to create a vacant coordination site on the metal, which is essential for substrate binding and activation.
Furthermore, the presence of a stereocenter at the tertiary alcohol carbon is of critical importance. When used in its enantiomerically pure form, the ligand can create a chiral environment around the metal center. This chirality is the basis for enantioselective catalysis, where the ligand-metal complex preferentially produces one enantiomer of a chiral product over the other. The absolute configuration of this carbinol carbon is often the determining factor in the sense of asymmetric induction observed in the catalytic reaction.
The synthesis of this compound can be achieved through established organic chemistry methods, such as the addition of a methyl organometallic reagent (e.g., methyllithium (B1224462) or a methyl Grignard reagent) to a suitable precursor like methyl 2-aminopyridine-4-carboxylate. The amino group and the pyridine ring offer further sites for modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.
Enantioselective Transformations Mediated by Complexes
While specific catalytic applications for complexes of this compound are not yet extensively documented in dedicated studies, the behavior of structurally analogous aminopyridyl and chiral alcohol ligands provides a clear indication of their potential. Complexes derived from such ligands are known to be highly effective in a variety of important enantioselective transformations.
One of the most well-established applications for chiral amino alcohols is in the catalytic enantioselective addition of organozinc reagents to aldehydes. scirp.org In these reactions, a chiral ligand, such as an amino alcohol, coordinates to the zinc reagent, forming a chiral complex that then delivers the alkyl group to the aldehyde with high facial selectivity. The result is the formation of a chiral secondary alcohol with high enantiomeric excess (ee). Studies on various β-amino alcohols have demonstrated excellent catalytic activity, leading to nearly quantitative yields and high enantioselectivity for a range of aromatic and aliphatic aldehydes. rsc.org
Another significant area is palladium-catalyzed asymmetric allylic alkylation. Chiral ligands are crucial for controlling the stereochemistry of this carbon-carbon bond-forming reaction. Pyridyl alcohols have been successfully converted into chiral pyridyl phosphinite ligands, which are then employed in palladium catalysis. In these systems, the chirality originating from the alcohol's carbon atom directs the enantioselectivity of the alkylation, highlighting how a simple chiral alcohol can serve as a precursor to more complex and highly effective ligands.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
The synthesis of 2-(2-Amino-4-pyridyl)-2-propanol and related aminopyridines is an area ripe for innovation. One known method involves the reaction of methyl 2-aminopyridine-4-carboxylate with methyllithium (B1224462). chemicalbook.com However, future research could focus on developing more efficient, sustainable, and versatile synthetic routes.
Green chemistry principles offer a promising direction for synthesizing pyridine (B92270) derivatives, focusing on environmentally friendly reagents and optimized reaction conditions to improve yield and selectivity while minimizing byproducts. ijarsct.co.in Multicomponent reactions (MCRs) represent another efficient strategy, allowing for the construction of complex molecules like 2-aminopyridines from simple, readily available starting materials in a single step, often under catalyst- and solvent-free conditions. mdpi.comsciforum.net
Furthermore, exploring novel catalytic systems could provide more sustainable and efficient pathways. For instance, transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines are known to facilitate the construction of various N-heterocycles. rsc.org Investigating similar catalytic approaches for the synthesis of this compound could lead to higher yields and milder reaction conditions. The development of methods for producing 2-amino-4-(trifluoromethyl)pyridine (B24480) through cyclization and subsequent dehalogenation could also be adapted for similar derivatives. google.com
Exploration of New Reactivity Profiles
The reactivity of this compound is largely dictated by its constituent functional groups: the aminopyridine core and the tertiary alcohol. The amino group, being electron-donating, enhances the reactivity of the pyridine ring towards electrophilic substitution. In contrast, the pyridine nitrogen makes the ring susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov
Future studies could delve into the chemoselective reactions of this compound. For example, N-arylation of 2-aminopyridine (B139424) derivatives with arynes has been shown to be a viable reaction, opening pathways to more complex structures. nih.gov The reactivity of the tertiary alcohol could also be explored, such as its potential for oxidation to a ketone or its use in Friedel-Crafts type reactions under superacidic conditions. nsf.gov
Investigations into the reactivity of related 2-aminopyridine N-oxides have demonstrated the potential for synthesizing previously inaccessible functionally substituted and bicyclic pyridine derivatives. bohrium.com Applying similar oxidative strategies to this compound could unveil new reaction pathways and lead to novel molecular scaffolds. The cyclization reactions of 2-aminopyridine derivatives with reagents like ethyl malonate also present an avenue for creating fused heterocyclic systems. acs.org
Advanced Spectroscopic and Computational Integration
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Advanced spectroscopic techniques, coupled with computational modeling, can provide deep insights.
Spectroscopic Analysis: Detailed analysis using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is fundamental for structural confirmation. ijarsct.co.inresearchgate.net Future work could involve more advanced spectroscopic studies, such as two-dimensional NMR experiments, to fully elucidate the compound's conformation in solution. mdpi.com Furthermore, studying the vibrational spectra (FTIR and Raman) and comparing experimental data with theoretical calculations can provide a detailed understanding of the molecule's vibrational modes. scispace.comnih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations have proven to be a powerful tool for studying aminopyridines. researchgate.net These methods can be used to calculate molecular structures, electronic distributions, and spectroscopic parameters. mdpi.comworldscientific.com For instance, DFT can predict charge densities, which are crucial for understanding reactivity. researchgate.net Time-Dependent DFT (TD-DFT) can be employed to simulate UV-Vis spectra, providing insights into the electronic transitions of the molecule. mdpi.com
Computational studies can also explore the tautomerization and conformational landscape of this compound. scispace.com Ab initio quantum chemical calculations can investigate properties like the nonplanarity of the amino group, which can influence the molecule's interactions and reactivity. aip.org The integration of experimental spectroscopic data with high-level computational results will enable a comprehensive characterization of this compound. nih.govrsc.org
Potential in Emerging Chemical Technologies (non-biological)
While many pyridine derivatives find applications in pharmaceuticals and agrochemicals, there is a growing interest in their use in non-biological emerging technologies. nih.govglobalresearchonline.netresearchgate.net The unique electronic and structural features of this compound make it a candidate for investigation in materials science and catalysis.
Pyridine derivatives are utilized in the creation of functional nanomaterials and as ligands for organometallic compounds used in catalysis. nih.gov The presence of both a basic nitrogen atom and a hydroxyl group in this compound could make it an effective ligand for metal complexes with potential catalytic activity.
Furthermore, the luminescent properties of some pyridine-containing scaffolds, such as imidazo[1,5-a]pyridines, suggest that derivatives of this compound could be explored for applications in optoelectronic devices or as chemical sensors. rsc.orgresearchgate.net The charge-transfer complexes that aminopyridines can form are also of interest for developing materials with nonlinear optical (NLO) activity. worldscientific.comresearchgate.net Investigating the ability of this compound to form such complexes could open up new avenues in materials chemistry. The use of pyridine derivatives in the textile industry for creating dyes also points to another potential, albeit more traditional, application area. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
